![molecular formula C7H5N B12890464 Cyclopenta[b]pyrrole CAS No. 250-36-2](/img/structure/B12890464.png)
Cyclopenta[b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta[b]pyrrole is a nitrogen-containing heterocyclic compound characterized by a fused ring structure comprising a cyclopentane ring and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopenta[b]pyrrole can be synthesized through various methods. One notable approach involves a calcium(II)/copper(II) catalytic sequence, which enables the preparation of cyclopenta[b]pyrroles from furan and aniline derivatives . This method relies on an aza-Piancatelli/hydroamination sequence promoted by common calcium(II) and copper(II) salts. The reaction conditions, including the choice of solvent and the substitution pattern of the precursors, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of readily available starting materials and common catalytic systems makes these methods potentially adaptable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopenta[b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, a ZnCl2-catalyzed cascade reaction of enaminones with 2-furylcarbinols has been developed to synthesize functionalized this compound derivatives . This reaction proceeds under mild conditions and offers chemo- and diastereo-selective access to the desired products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for the reduction of this compound derivatives.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound-2,3-diones, while reduction reactions can produce cyclopenta[b]pyrrolines.
Aplicaciones Científicas De Investigación
Cyclopenta[b]pyrrole and its derivatives have found applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of cyclopenta[b]pyrrole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often target specific enzymes or receptors, modulating their activity to exert therapeutic effects. For example, certain this compound derivatives have been shown to inhibit kinase activity, thereby interfering with cell signaling pathways involved in cancer progression .
Comparación Con Compuestos Similares
- Pyrrolo[1,2-a]quinoxalines
- Pyrrolo[1,2-a]pyrazines
- Cyclopenta[b]pyrrolines
Propiedades
Número CAS |
250-36-2 |
|---|---|
Fórmula molecular |
C7H5N |
Peso molecular |
103.12 g/mol |
Nombre IUPAC |
cyclopenta[b]pyrrole |
InChI |
InChI=1S/C7H5N/c1-2-6-4-5-8-7(6)3-1/h1-5H |
Clave InChI |
YEDVUDDWJVRKIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Pyrrolo[1,2-a]benzimidazole](/img/structure/B12890386.png)
![(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
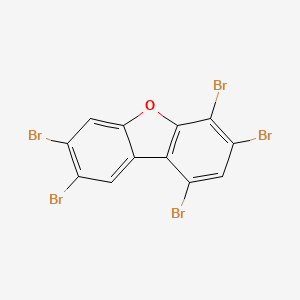
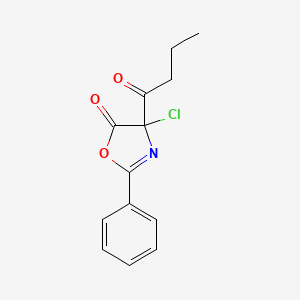
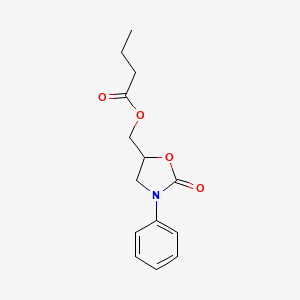
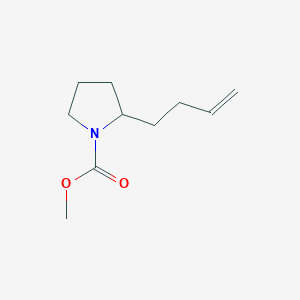
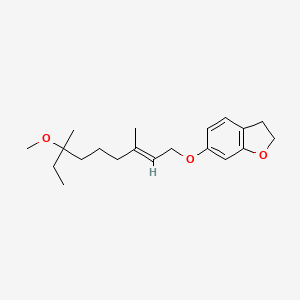


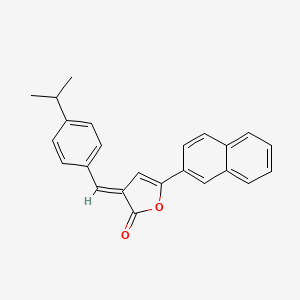
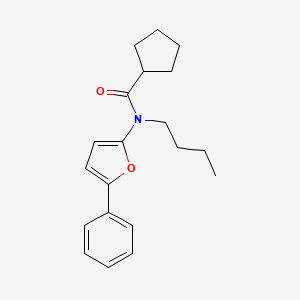

![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)

